2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a chromeno[2,3-c]pyrrole core, and a nitrophenyl group. The presence of these diverse functional groups makes it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the chromeno[2,3-c]pyrrole core: This step often involves the condensation of a pyrrole derivative with a chromene precursor.
Introduction of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.
Final assembly: The final compound is obtained by coupling the furan ring with the chromeno[2,3-c]pyrrole core, followed by purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other heterocyclic compounds with furan, pyrrole, or chromene cores. These compounds may share some chemical properties but differ in their biological activity and applications. Examples include:
Furan derivatives: Compounds with a furan ring, such as furfural and furan-2-carboxylic acid.
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and 1-methylpyrrole.
Chromene derivatives: Compounds such as 2H-chromene and chromene-2-carboxylic acid.
The uniqueness of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of these different functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O6/c1-13-9-18-19(10-14(13)2)32-23-20(22(18)27)21(15-5-3-6-16(11-15)26(29)30)25(24(23)28)12-17-7-4-8-31-17/h3-11,21H,12H2,1-2H3 |
InChI Key |
RXNMHFAUGOJPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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